molecular formula C21H20ClNO4 B11588338 3-[1-(5-chloro-2-methoxyphenyl)-5-(4-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid

3-[1-(5-chloro-2-methoxyphenyl)-5-(4-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid

Cat. No.: B11588338
M. Wt: 385.8 g/mol
InChI Key: QUBPCVCXUJKEIH-UHFFFAOYSA-N
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Description

3-[1-(5-chloro-2-methoxyphenyl)-5-(4-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid is an organic compound that belongs to the class of pyrroles This compound is characterized by the presence of a pyrrole ring substituted with chloro and methoxy groups on the phenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(5-chloro-2-methoxyphenyl)-5-(4-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid typically involves multi-step organic reactions One common method involves the condensation of 5-chloro-2-methoxybenzaldehyde with 4-methoxyphenylhydrazine to form the corresponding hydrazone This intermediate is then cyclized under acidic conditions to yield the pyrrole derivative

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-[1-(5-chloro-2-methoxyphenyl)-5-(4-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a methoxy-substituted pyrrole.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of methoxy-substituted pyrrole.

    Substitution: Formation of substituted pyrrole derivatives with various functional groups.

Scientific Research Applications

3-[1-(5-chloro-2-methoxyphenyl)-5-(4-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[1-(5-chloro-2-methoxyphenyl)-5-(4-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid involves its interaction with specific molecular targets. The chloro and methoxy groups on the phenyl rings can participate in hydrogen bonding and hydrophobic interactions with target proteins or enzymes. This can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-[1-(5-chloro-2-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid: Lacks the 4-methoxyphenyl group, resulting in different chemical and biological properties.

    3-[1-(4-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid: Lacks the 5-chloro-2-methoxyphenyl group, leading to variations in reactivity and applications.

Uniqueness

The presence of both 5-chloro-2-methoxyphenyl and 4-methoxyphenyl groups in 3-[1-(5-chloro-2-methoxyphenyl)-5-(4-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid imparts unique chemical properties, such as increased stability and specific reactivity patterns. These features make it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H20ClNO4

Molecular Weight

385.8 g/mol

IUPAC Name

3-[1-(5-chloro-2-methoxyphenyl)-5-(4-methoxyphenyl)pyrrol-2-yl]propanoic acid

InChI

InChI=1S/C21H20ClNO4/c1-26-17-8-3-14(4-9-17)18-10-6-16(7-12-21(24)25)23(18)19-13-15(22)5-11-20(19)27-2/h3-6,8-11,13H,7,12H2,1-2H3,(H,24,25)

InChI Key

QUBPCVCXUJKEIH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=C(N2C3=C(C=CC(=C3)Cl)OC)CCC(=O)O

Origin of Product

United States

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